1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene
Description
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound featuring bromine (Br), fluorine (F), and a fluoromethoxy (–OCH₂F) substituent. Its molecular structure combines electron-withdrawing groups (Br, F) and a polar ether linkage, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.
Properties
Molecular Formula |
C7H4Br2F2O |
|---|---|
Molecular Weight |
301.91 g/mol |
IUPAC Name |
2,5-dibromo-1-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2 |
InChI Key |
AWVKASSXKJEBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)Br)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination and fluorination of a suitable benzene precursor, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the fluoromethoxy group. These effects can alter the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key attributes of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene with three analogs:
Key Observations :
- Electronic Effects : The fluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to simple fluorine substituents in 1,5-Dibromo-2,4-difluorobenzene. This enhances electrophilic substitution reactivity at specific positions .
- Polarity : The –OCH₂F group increases polarity compared to analogs with only Br/F substituents, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Steric Hindrance : Bulkier substituents (e.g., –OCF₃ in ’s compound) reduce synthetic yields due to steric challenges during coupling reactions .
Biological Activity
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene (CAS No. 1805123-30-1) is a halogenated aromatic compound with a complex structure that includes two bromine atoms, one fluorine atom, and a fluoromethoxy group. This unique configuration contributes to its potential biological activity, making it of interest in medicinal chemistry and related fields.
- Molecular Formula : CHBrFO
- Molecular Weight : 301.91 g/mol
- Purity : Typically ≥ 98%
The biological activity of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its lipophilicity and reactivity, allowing for specific interactions that may modulate biological pathways.
Enzyme Inhibition
Research indicates that halogenated compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit the activity of certain enzymes involved in metabolic pathways. The fluoromethoxy group may facilitate binding to active sites due to its electronic properties.
Antimicrobial Activity
A study on fluoro-substituted benzene derivatives demonstrated significant antimicrobial properties against various bacterial strains. The structural features of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene suggest it may exhibit similar activity due to its halogen content and overall molecular structure .
Case Study 1: Antimicrobial Testing
In a comparative study of fluoro-substituted compounds, 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene was tested against Lactobacillus casei. Results indicated that the compound exhibited moderate growth-inhibiting activity, which was enhanced compared to non-substituted analogs .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of halogenated compounds with cytochrome P450 enzymes. It was found that the presence of bromine and fluorine atoms could significantly alter the binding affinity and inhibition kinetics, suggesting potential applications in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzene | Two bromine and three fluorine atoms | Notable enzyme inhibition |
| 1,4-Dibromo-2,5-difluorobenzene | Two bromine and two fluorine atoms | Moderate antimicrobial activity |
| 1,4-Dibromo-2-fluoro-3-methoxybenzene | Bromine and methoxy group | Reduced enzyme interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
